![molecular formula C36H33F3N2O4 B1260940 (3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Studies have explored the chemical reactivity of quinoline derivatives, focusing on their potential for creating novel compounds through various reactions. For example, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine produces novel 3-(2-hydroxyethylamino)quinoline-2,4-diones, illustrating the versatility of quinoline derivatives in synthetic chemistry (Klásek et al., 2017). This highlights the potential for synthesizing complex molecules, possibly including the targeted compound, through strategic chemical reactions.
Antioxidant and Biological Activities
Quinoline derivatives have been studied for their biological activities, including antioxidant properties. Research indicates that certain quinoline compounds exhibit moderate to strong antioxidant activities, suggesting their potential utility in medical and pharmaceutical applications (Regal et al., 2020). This could imply that compounds with similar structures might also possess valuable biological properties.
Novel Compound Synthesis
The synthesis of novel spiro compounds, which include quinoline or isoquinoline moieties, has been a subject of interest. For instance, the efficient synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via a three-component reaction demonstrates the potential for creating diverse and complex spiro compounds (Wang & Yan, 2014). This reflects the broader potential for synthesizing compounds like the one , leveraging the reactivity of isoquinoline derivatives.
Reactivity and Structural Studies
Research on the reactivity of quinoline derivatives with various reagents underlines the complexity and diversity of possible transformations, leading to a wide range of products. These studies provide insights into the chemical behavior of quinoline and isoquinoline derivatives, which could be relevant for understanding the reactivity of the compound (Akkurt et al., 2010).
Propiedades
Fórmula molecular |
C36H33F3N2O4 |
|---|---|
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione |
InChI |
InChI=1S/C36H33F3N2O4/c1-45-20-8-19-40-31-14-7-3-9-26(31)21-35(34(40)44)30-13-6-4-11-28(30)33(43)41(32(35)25-17-15-24(23-42)16-18-25)22-27-10-2-5-12-29(27)36(37,38)39/h2-7,9-18,32,42H,8,19-23H2,1H3/t32-,35-/m0/s1 |
Clave InChI |
UPBBURUWLTUGNB-SHUZPENHSA-N |
SMILES isomérico |
COCCCN1C2=CC=CC=C2C[C@@]3(C1=O)[C@@H](N(C(=O)C4=CC=CC=C34)CC5=CC=CC=C5C(F)(F)F)C6=CC=C(C=C6)CO |
SMILES canónico |
COCCCN1C2=CC=CC=C2CC3(C1=O)C(N(C(=O)C4=CC=CC=C34)CC5=CC=CC=C5C(F)(F)F)C6=CC=C(C=C6)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![48-(8-Aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one](/img/structure/B1260857.png)

![3-[1-[[1-(4-Methoxyphenyl)cyclopropyl]-oxomethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260859.png)
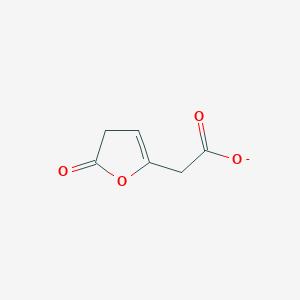
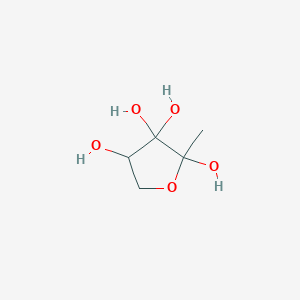

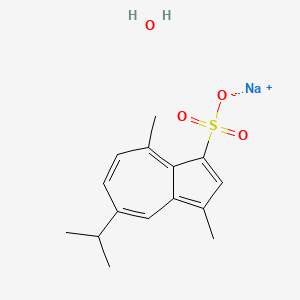
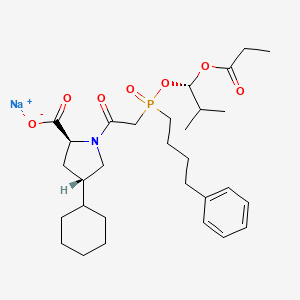
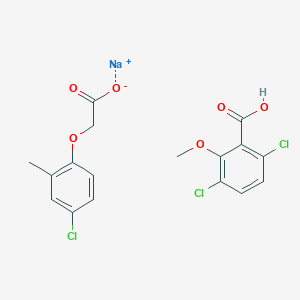
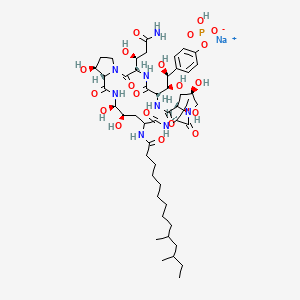
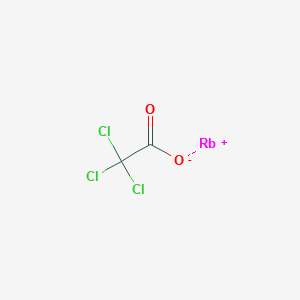
![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)


